molecular formula C18H19N B14008634 1-(9h-Fluoren-9-yl)piperidine CAS No. 3333-06-0

1-(9h-Fluoren-9-yl)piperidine

Cat. No.: B14008634
CAS No.: 3333-06-0
M. Wt: 249.3 g/mol
InChI Key: XYGGSRUVUSWAPK-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)piperidine is an organic compound with the molecular formula C19H21N. It is a white to off-white crystalline solid that is soluble in polar solvents such as ethanol and dimethylformamide. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorenylmethoxycarbonyl (Fmoc) derivatives, which are widely used as protecting groups in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)piperidine typically involves a two-step reaction process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperidine is primarily related to its role as a protecting group in peptide synthesis. The fluorenylmethyl group provides steric hindrance, protecting the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, to yield the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-Fluoren-9-yl)piperidine is unique due to its specific structure, which combines the fluorenyl group with a piperidine ring. This combination imparts distinct chemical properties, making it particularly useful as an intermediate in the synthesis of Fmoc-protected compounds. Its stability and reactivity under various conditions also make it a valuable reagent in organic synthesis .

Properties

CAS No.

3333-06-0

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-(9H-fluoren-9-yl)piperidine

InChI

InChI=1S/C18H19N/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,18H,1,6-7,12-13H2

InChI Key

XYGGSRUVUSWAPK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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